molecular formula C13H20N4O2S B12264367 4-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine

4-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine

Cat. No.: B12264367
M. Wt: 296.39 g/mol
InChI Key: NDNBETYSEXJVPL-UHFFFAOYSA-N
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Description

4-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine typically involves the reaction of 5-methyl-1,3,4-thiadiazole with piperidine and morpholine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine . The process may involve multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and carbon disulfide. Reaction conditions may involve the use of solvents like ethanol, methanol, and dimethylformamide (DMF), along with catalysts such as triethylamine .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can interact with signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine include other thiadiazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. The presence of the piperidine and morpholine moieties enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H20N4O2S

Molecular Weight

296.39 g/mol

IUPAC Name

[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C13H20N4O2S/c1-10-14-15-13(20-10)17-4-2-3-11(9-17)12(18)16-5-7-19-8-6-16/h11H,2-9H2,1H3

InChI Key

NDNBETYSEXJVPL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2CCCC(C2)C(=O)N3CCOCC3

Origin of Product

United States

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